molecular formula C27H31N5O3 B2973935 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1116045-01-2

4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Cat. No.: B2973935
CAS No.: 1116045-01-2
M. Wt: 473.577
InChI Key: QFFAHLQSRCHKEO-UHFFFAOYSA-N
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Description

4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine moiety, a piperidine ring, and a phenoxypyrimidine core

Preparation Methods

The synthesis of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

When compared to other similar compounds, 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-34-24-9-5-6-22(18-24)30-14-16-32(17-15-30)27(33)21-10-12-31(13-11-21)25-19-26(29-20-28-25)35-23-7-3-2-4-8-23/h2-9,18-21H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFAHLQSRCHKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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